Methane, di-sec-butoxy-

Description

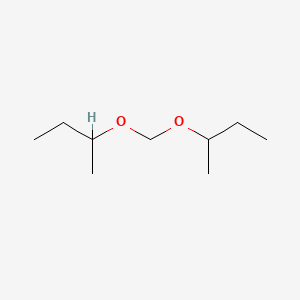

Structure

3D Structure

Properties

CAS No. |

2568-92-5 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-(butan-2-yloxymethoxy)butane |

InChI |

InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |

InChI Key |

YJBUXLCNFNPNEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCOC(C)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methane, Di Sec Butoxy

Diverse Synthetic Pathways and Strategies

The synthesis of Methane, di-sec-butoxy-, and other dialkoxymethanes, can be broadly categorized into catalytic and non-catalytic approaches. The most common method involves the acid-catalyzed reaction of an alcohol, such as sec-butanol, with a formaldehyde (B43269) source. ias.ac.intandfonline.com

Catalytic Approaches in Dialkoxymethane Synthesis

Catalysis is central to the efficient synthesis of dialkoxymethanes, offering pathways that are often more selective and require milder conditions than non-catalytic routes. ijnc.ir Catalytic reagents are generally superior to stoichiometric ones as they are not consumed in the reaction and can be used in small amounts. yale.edusigmaaldrich.com

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for acetalization. Common homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH). mdpi.com Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) are also employed. psu.edu

Recent advancements have focused on developing more sophisticated homogeneous catalytic systems. For instance, a nickel(II)-based catalyst has been shown to be effective for the synthesis of various dialkoxymethanes from alcohols and paraformaldehyde under neutral, solvent-free conditions. ias.ac.in This method is applicable to a broad range of alcohols, including secondary alcohols like sec-butanol. ias.ac.in Another innovative approach utilizes a cobalt-based catalyst system to produce dialkoxymethane ethers from carbon dioxide and hydrogen, avoiding the need for formaldehyde as a starting material. nih.gov Furthermore, ruthenium-based molecular catalysts have been developed for the synthesis of dialkoxymethanes from formic acid, which serves as a C1 building block. d-nb.infocsic.es This method has been successfully applied to various primary and secondary alcohols. csic.es

Table 1: Examples of Homogeneous Catalytic Systems for Dialkoxymethane Synthesis

| Catalyst System | C1 Source | Alcohol Scope | Key Features |

| Nickel(II) salts | Paraformaldehyde | Primary and secondary aliphatic, aromatic | Solvent-free, neutral conditions, good yields. ias.ac.in |

| Cobalt salts with Triphos ligands | Carbon dioxide, H₂ | Methanol | First non-precious transition-metal system for this transformation. nih.gov |

| [Ru(triphos)(tmm)] / Al(OTf)₃ | Formic acid, H₂ | Primary and secondary aliphatic | High turnover numbers, utilizes formic acid as a C1 source. d-nb.infocsic.es |

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often improved stability. tandfonline.comfrontiersin.org These characteristics align well with the principles of green chemistry, making heterogeneous catalysis a highly active area of research. frontiersin.orgthe-innovation.org

A variety of solid acid catalysts have been investigated for dialkoxymethane synthesis. These include:

Clays (B1170129): Kaolinite, an inexpensive and eco-friendly clay, has been successfully used to catalyze the reaction between paraformaldehyde and various alcohols, offering high yields and simple product isolation. tandfonline.com Montmorillonite clays have also shown good activity. psu.edu

Zeolites: These microporous aluminosilicates, such as H-BEA and rare-earth exchanged Mg-Y zeolites, serve as effective solid acid catalysts for acetalization due to their defined pore structures and tunable acidity. mdpi.compsu.edu

Ion-Exchange Resins: Acidic polymers like Amberlyst-36 and Nafion-H have demonstrated high catalytic activity and yields in the condensation of aldehydes with alcohols. mdpi.comgoogle.com

Metal-Organic Frameworks (MOFs): MOFs, such as copper-based [Cu₃(BTC)₂], have emerged as highly effective catalysts for acetalization at room temperature, outperforming some traditional heterogeneous catalysts like zeolites and clays. researchgate.net

Other Solid Acids: Materials like heteropolyacid salts supported on mesoporous silica (B1680970) and sulfonated crosslinked chitosan (B1678972) resins have also been developed as effective and reusable solid acid catalysts for related reactions. mdpi.comsrce.hr

The effectiveness of these catalysts often depends on factors like acid strength, surface area, and the hydrophobicity of the catalyst surface, which can influence the adsorption of reactants and the removal of the water byproduct to shift the reaction equilibrium. psu.edu

Table 2: Comparison of Heterogeneous Catalysts in Acetalization Reactions

| Catalyst Type | Example(s) | Key Advantages |

| Clays | Kaolinite, Montmorillonite K-10 | Low cost, eco-friendly, simple separation. tandfonline.commdpi.com |

| Zeolites | H-BEA, Mg-Y | Shape selectivity, tunable acidity. mdpi.compsu.edu |

| Ion-Exchange Resins | Amberlyst-36, Nafion-H | High acidity, high yields. mdpi.com |

| Metal-Organic Frameworks | [Cu₃(BTC)₂] | High activity at room temperature, reusability. researchgate.net |

| Supported Catalysts | Cs₂.₅H₀.₅PW₁₂O₄₀ on Silica | High acid strength, water tolerant. mdpi.com |

Biocatalysis represents a growing field in green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. ijnc.iracs.org While the direct enzymatic synthesis of Methane, di-sec-butoxy- is not widely documented, the use of enzymes for reactions involving formaldehyde is an area of active research. researchgate.netacs.org Enzymes such as aldolases and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are capable of forming carbon-carbon bonds with formaldehyde. acs.org

The primary challenge in using enzymes with formaldehyde is the compound's toxicity, which can lead to enzyme inactivation. researchgate.net However, the development of robust enzymes and synthetic biological pathways is a promising approach to overcome these limitations. researchgate.net The application of biocatalysis could offer a highly selective and environmentally benign route to dialkoxymethanes and other formaldehyde derivatives in the future. acs.org

Non-Catalytic Synthetic Routes

While most syntheses of dialkoxymethanes are catalytic, some non-catalytic methods exist. One such approach is the reaction of an alcohol with a dihalomethane, like dibromomethane, in a highly alkaline solution, which can be facilitated by a phase-transfer catalyst. tandfonline.com Although this method often employs a catalyst to improve efficiency, the fundamental reaction can proceed without one, albeit likely with lower yields and harsher conditions. Another potential route, known as the alcohol exchange or transacetalization method, involves reacting an existing acetal (B89532) like dimethoxymethane (B151124) with a different alcohol, such as sec-butanol, to produce the desired product. acs.org This equilibrium-driven reaction is typically acid-catalyzed but highlights an alternative pathway using different starting materials. acs.org

Green Chemistry Principles in Synthesis

The synthesis of Methane, di-sec-butoxy- and other dialkoxymethanes is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that minimize or eliminate hazardous substances. ijnc.iryale.edu Several key principles are particularly relevant to this synthesis:

Catalysis: The use of catalytic reagents over stoichiometric ones is a core principle. yale.edusigmaaldrich.com Heterogeneous and biocatalytic approaches are especially favored because they simplify catalyst recovery and reuse, reducing waste. tandfonline.comfrontiersin.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. acs.org Direct condensation of sec-butanol with formaldehyde has a high atom economy, with water as the only byproduct. ias.ac.in Routes using CO₂ or formic acid as the C1 source are also innovative ways to improve atom economy and utilize renewable feedstocks. nih.govd-nb.info

Use of Renewable Feedstocks: A feedstock should be renewable whenever practicable. yale.edu The development of pathways that use biomass-derived alcohols or C1 sources like CO₂ directly aligns with this principle. nih.govcsic.esresearchgate.net

Safer Solvents and Reaction Conditions: Green chemistry encourages conducting reactions at ambient temperature and pressure and avoiding the use of hazardous solvents. sigmaaldrich.com The development of solvent-free reaction conditions ias.ac.in and catalysts that operate under mild temperatures researchgate.net are significant steps forward.

Designing Less Hazardous Chemicals: This principle focuses on designing synthetic routes that use and generate substances with minimal toxicity. skpharmteco.com Moving away from toxic formaldehyde to safer surrogates or alternative C1 sources like dimethoxymethane, CO₂, or formic acid is a key strategy. nih.govd-nb.inforesearchgate.net

By integrating these principles, chemists are developing more sustainable and environmentally responsible methods for the production of Methane, di-sec-butoxy-.

Solvent-Free Reaction Systems

The development of solvent-free reaction systems represents a significant step towards more sustainable chemical processes. nih.govtue.nl In the context of Methane, di-sec-butoxy- synthesis, which typically involves the reaction of sec-butanol with a formaldehyde source, eliminating the solvent reduces environmental impact and simplifies product purification. rsc.orgtandfonline.com

Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. tandfonline.com For the synthesis of acetals, microwave energy can accelerate the reaction between an alcohol and a carbonyl compound in the presence of a suitable catalyst, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com While direct studies on the microwave-assisted synthesis of Methane, di-sec-butoxy- are not extensively documented, the general success of this technique for other acetals suggests its potential applicability. tandfonline.com

Heterogeneous catalysts are particularly well-suited for solvent-free systems as they can be easily separated from the reaction mixture by simple filtration. ymerdigital.comtue.nl Various solid acid catalysts, such as perchloric acid adsorbed on silica gel, have been shown to be highly effective for acetalization under solvent-free conditions. organic-chemistry.org The use of such catalysts would be advantageous for the production of Methane, di-sec-butoxy-, offering a clean and efficient synthetic route. organic-chemistry.org

A plausible solvent-free approach for the synthesis of Methane, di-sec-butoxy- would involve the direct reaction of sec-butanol with paraformaldehyde or trioxane, catalyzed by a solid acid catalyst under controlled temperature or microwave irradiation. This method would minimize waste and energy consumption, aligning with the principles of green chemistry. tue.nlrsc.org

Table 1: Comparison of Conventional vs. Solvent-Free Acetal Synthesis

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent | Typically uses organic solvents (e.g., toluene, benzene) | No solvent or minimal use of a reactant as solvent |

| Energy Input | Often requires prolonged heating | Can be accelerated with microwave irradiation |

| Catalyst | Homogeneous acids (e.g., H₂SO₄, p-TsOH) | Heterogeneous solid acids (e.g., zeolites, resins) ymerdigital.comorganic-chemistry.org |

| Work-up | Requires neutralization and extraction | Simple filtration to remove the catalyst |

| Waste | Generates significant solvent and acidic waste | Minimal waste generation |

Atom Economy and Reaction Efficiency

Atom economy is a critical metric for evaluating the efficiency of a chemical reaction, measuring the proportion of reactant atoms that are incorporated into the desired product. ucla.eduacs.org The ideal synthesis of Methane, di-sec-butoxy- would proceed with 100% atom economy.

The reaction of two equivalents of sec-butanol with one equivalent of formaldehyde to produce Methane, di-sec-butoxy- and one equivalent of water represents the most direct route.

Reaction: 2 CH₃CH(OH)CH₂CH₃ + CH₂O → CH₂(OCH(CH₃)CH₂CH₃)₂ + H₂O

While this reaction does not have 100% atom economy due to the formation of water as a byproduct, its efficiency can be maximized by ensuring high conversion and selectivity. ucla.edu The use of protecting groups, for instance, would significantly lower the atom economy as these groups are introduced and subsequently removed, generating additional waste. ucla.edu

Catalytic approaches are crucial for enhancing reaction efficiency. The use of highly active and selective catalysts can drive the reaction towards completion with minimal side product formation. For instance, titanocene-catalyzed reactions have been reported for the synthesis of acetals from benzylic ethers with perfect atom economy, although this specific methodology may not be directly applicable to the synthesis of Methane, di-sec-butoxy- from sec-butanol and formaldehyde. nih.gov Nevertheless, it highlights the potential for developing novel catalytic systems that improve atom economy. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing the synthesis of Methane, di-sec-butoxy-. The formation of acetals from alcohols and aldehydes is a well-studied acid-catalyzed process. libretexts.orglibretexts.org

Elucidation of Reaction Intermediates

The acid-catalyzed formation of Methane, di-sec-butoxy- from sec-butanol and formaldehyde proceeds through a series of reversible steps involving key intermediates. libretexts.orglibretexts.org

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Formation of a Hemiacetal: A molecule of sec-butanol, acting as a nucleophile, attacks the protonated carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal intermediate, sec-butoxymethanol. libretexts.orgresearchgate.net

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Formation of an Oxocarbenium Ion: The departure of a water molecule leads to the formation of a resonance-stabilized oxocarbenium ion (sec-butoxymethyl cation). This is often the rate-determining step. cdnsciencepub.com

Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of sec-butanol attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation to Form the Acetal: Finally, deprotonation of the resulting protonated acetal yields Methane, di-sec-butoxy- and regenerates the acid catalyst. libretexts.org

The presence and role of these intermediates, particularly the hemiacetal and the oxocarbenium ion, are supported by numerous mechanistic studies on acetal formation. cdnsciencepub.comnih.gov

Kinetic Studies of Synthetic Processes

Kinetic studies provide valuable insights into the factors that influence the rate of acetal formation. While specific kinetic data for the synthesis of Methane, di-sec-butoxy- is limited, general kinetic models for acetalization reactions are well-established. dntb.gov.uatandfonline.com

Acetal formation is typically a second-order reaction, being first order with respect to both the aldehyde and the alcohol under acidic conditions. koreascience.kr The reaction rate is significantly influenced by several factors:

Catalyst Concentration: The rate of reaction is directly proportional to the concentration of the acid catalyst. tandfonline.com

Temperature: Increasing the reaction temperature generally increases the reaction rate, although it can also affect the equilibrium position of this reversible reaction. koreascience.kr

Reactant Concentrations: The rate is dependent on the concentrations of both sec-butanol and formaldehyde. koreascience.kr

Kinetic studies on similar systems, such as the synthesis of 1,1-diethoxybutane, have been successfully modeled using pseudo-homogeneous and Eley-Rideal models, providing a framework for understanding the kinetics of Methane, di-sec-butoxy- synthesis. dntb.gov.ua

Table 2: Factors Influencing the Kinetics of Di-sec-butoxy-methane Synthesis

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Acid Catalyst Concentration | Increases | Accelerates the protonation steps tandfonline.com |

| Temperature | Increases | Provides sufficient energy to overcome the activation barrier koreascience.kr |

| Reactant Concentration | Increases | Higher probability of molecular collisions koreascience.kr |

| Water Removal | Increases apparent rate | Shifts the equilibrium towards product formation libretexts.org |

Stereochemical Control in Synthesis

The synthesis of Methane, di-sec-butoxy- from sec-butanol introduces chirality into the molecule, as sec-butanol is a chiral alcohol. The resulting product can exist as a mixture of diastereomers: (R,R), (S,S), and the meso compound (R,S).

Controlling the stereochemical outcome of the synthesis is a significant challenge and an area of active research in acetal chemistry. numberanalytics.comacs.org The stereoselectivity of the reaction can be influenced by several factors:

Chiral Catalysts: The use of chiral acid catalysts can create a chiral environment around the reactants, potentially favoring the formation of one diastereomer over the others. numberanalytics.com

Substrate Control: If a chiral source of formaldehyde or a chiral auxiliary is used, it can direct the stereochemical course of the reaction. numberanalytics.com

Stereoelectronic Effects: The conformation of the oxocarbenium ion intermediate and the trajectory of the incoming nucleophilic attack by the second sec-butanol molecule can be influenced by stereoelectronic factors, leading to a preferential formation of a particular diastereomer. cdnsciencepub.comresearchgate.net Studies on other acyclic acetals have shown that β-alkoxy groups can direct the stereochemical outcome of substitution reactions through electrostatic stabilization of the oxocarbenium ion intermediate. nih.gov

While specific methods for the stereocontrolled synthesis of Methane, di-sec-butoxy- are not well-documented, the principles established in other stereoselective acetal syntheses provide a roadmap for future investigations in this area. numberanalytics.comacs.org

Molecular Structure, Conformation, and Steric Influences

Advanced Spectroscopic Characterization for Structural Elucidation

A variety of spectroscopic techniques are instrumental in elucidating the intricate structural details of organic molecules. For Methane, di-sec-butoxy-, these methods provide insights into its connectivity, functional groups, and fragmentation patterns.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), the conformational preferences of flexible molecules like Methane, di-sec-butoxy- can be investigated. The protons and carbon atoms in different chemical environments within the molecule would be expected to give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively.

However, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific high-resolution ¹H or ¹³C NMR data for the detailed conformational analysis of Methane, di-sec-butoxy-. While general NMR studies on various acetals have been conducted to understand conformational equilibria, specific experimental data for this compound remains unelucidated. acs.orgresearchgate.netsci-hub.ru Theoretical studies on related acetals suggest that the molecule likely exists as a mixture of conformers in solution, with the relative populations being influenced by steric and electronic effects. cdnsciencepub.com

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

A vapor-phase FT-IR spectrum for Methane, di-sec-butoxy- is available, offering insights into its primary functional groups. nih.gov The spectrum is characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, indicative of the aliphatic nature of the sec-butoxy groups. The prominent C-O stretching bands, characteristic of the acetal (B89532) linkage, are expected in the 1000-1200 cm⁻¹ region. Bending vibrations for CH₂, and CH₃ groups would appear in the 1300-1500 cm⁻¹ range.

Table 1: Key FT-IR Data for Methane, di-sec-butoxy- (Vapor Phase)

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2800-3000 | C-H stretching | Strong |

| 1300-1500 | C-H bending | Medium |

| 1000-1200 | C-O stretching (acetal) | Strong |

Source: PubChem. nih.gov

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of Methane, di-sec-butoxy- is available from the National Institute of Standards and Technology (NIST) database. nist.gov

The mass spectrum does not show a prominent molecular ion peak (M⁺) at m/z 160, which is common for acetals due to the facile cleavage of the C-O bonds. The fragmentation pattern is dominated by the loss of alkoxy and alkyl fragments. The base peak is observed at m/z 45. Key fragmentation pathways likely include the cleavage of the C-O bonds to form stable oxonium ions.

Table 2: Major Fragments in the Mass Spectrum of Methane, di-sec-butoxy-

| m/z | Proposed Fragment | Relative Abundance |

|---|---|---|

| 45 | [CH₃O=CH₂]⁺ | Base Peak |

| 57 | [C₄H₉]⁺ | High |

| 73 | [CH₃CH(O⁻)CH₂CH₃]⁺ | Moderate |

| 87 | [CH₃CH₂CH(O⁻)CH₂]⁺ | Moderate |

Source: NIST Mass Spectrometry Data Center. nist.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information about bond lengths, bond angles, and the solid-state conformation of Methane, di-sec-butoxy-.

A thorough search of the Cambridge Structural Database and other scientific literature reveals that no X-ray crystal structure for Methane, di-sec-butoxy- has been reported to date. While the solid-state structures of some cyclic and more complex acetals have been determined, the specific crystal structure of this simple acyclic acetal remains unknown. cdnsciencepub.comnih.gov

Computational Chemistry and Theoretical Studies of Molecular Architecture

In the absence of complete experimental data, computational chemistry provides a powerful tool for investigating the molecular properties of compounds like Methane, di-sec-butoxy-.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of molecules. nih.gov For Methane, di-sec-butoxy-, computational models can provide insights into its stable conformations, bond properties, and electronic distribution.

Public databases like PubChem provide computed properties for Methane, di-sec-butoxy-, including a predicted 3D conformer. nih.gov These calculations suggest a non-planar arrangement of the carbon backbone to minimize steric hindrance between the bulky sec-butoxy groups. The electrostatic potential surface would likely show regions of negative potential around the oxygen atoms, consistent with their electronegativity. While specific, in-depth computational studies focusing solely on the electronic structure of Methane, di-sec-butoxy- are not prevalent in the literature, general theoretical studies on acetals provide a framework for understanding its behavior. orientjchem.orgacs.org These studies highlight the importance of anomeric effects in determining the conformational preferences of the C-O-C-O-C moiety.

Conformational Analysis using Molecular Mechanics and Dynamics

Conformational analysis of Methane, di-sec-butoxy-, a dialkoxymethane, is crucial for understanding its physical and chemical properties. While specific molecular mechanics and dynamics studies exclusively on Methane, di-sec-butoxy- are not extensively documented in publicly available literature, the conformational landscape can be inferred from computational studies and principles applied to analogous acetals and sterically hindered molecules. upenn.eduacs.orgebsco.com

Molecular mechanics (MM) methods, such as the MM2 force field, can be used to calculate the potential energy of the molecule as a function of its geometry. upenn.edu These calculations account for energy contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. upenn.edu For Methane, di-sec-butoxy-, the key degrees of freedom are the rotations around the C-O bonds of the central methylene (B1212753) group and the C-O bonds of the sec-butoxy groups.

Molecular dynamics (MD) simulations provide a time-dependent perspective of the molecule's behavior, showing how it explores different conformational states at a given temperature. ebsco.comnih.govnih.gov An MD simulation would reveal the flexibility of the di-sec-butoxy-methane structure and the timescales of transitions between different low-energy conformations.

The most stable conformers would seek to minimize steric repulsion between the two bulky sec-butoxy groups. This is primarily achieved through specific staggered arrangements around the central O-CH₂-O acetal core. The relative energies of these conformers determine their population at equilibrium.

Table 1: Hypothetical Low-Energy Conformers of Methane, di-sec-butoxy-

| Conformer | Dihedral Angle (O-C-O-C) | Relative Energy (kcal/mol) (Estimated) | Key Feature |

| Anti-Anti | ~180°, ~180° | 0.0 | Extended conformation, minimizes inter-group repulsion. |

| Gauche-Anti | ~60°, ~180° | 0.5 - 1.5 | One sec-butoxy group is rotated. |

| Gauche-Gauche | ~60°, ~60° | 1.0 - 3.0 | More compact, but with increased steric interaction. |

Note: This table is illustrative and based on general principles of conformational analysis for acyclic ethers and acetals. Actual energy values would require specific computational studies.

Steric Hindrance Effects on Molecular Geometry and Reactivity

Steric hindrance is a paramount feature of Methane, di-sec-butoxy-, originating from the two bulky sec-butoxy groups attached to a single methylene carbon. wikipedia.org This steric crowding has profound effects on both the molecule's static geometry and its chemical reactivity. fastercapital.commasterorganicchemistry.com

The presence of these large substituents forces deviations from idealized bond angles to alleviate steric strain. The central C-O-C bond angle is likely to be wider than the standard tetrahedral angle of 109.5° to accommodate the repulsion between the sec-butoxy groups. Similarly, bond rotations that would bring the two alkyl groups into close proximity will be energetically unfavorable, thus restricting the conformational freedom of the molecule. wikipedia.org

The impact of steric hindrance on reactivity is significant. fastercapital.com For reactions involving the central methylene group, such as hydrogen abstraction, the bulky sec-butoxy groups act as "steric shields," impeding the approach of reagents. nih.gov This effect can dramatically slow down reaction rates compared to less hindered analogues like dimethoxymethane (B151124).

In the context of acetal hydrolysis, which proceeds via protonation of one of the oxygen atoms followed by the loss of an alcohol molecule to form an oxocarbenium ion intermediate, steric hindrance can influence the reaction rate. While the sec-butoxy groups are electron-donating, which would stabilize the carbocation intermediate, the steric congestion can hinder the approach of water or other nucleophiles required for the subsequent steps of the reaction.

Table 2: Comparison of Steric Parameters for Alkoxy Groups

| Alkoxy Group | Taft Steric Parameter (Es) (Illustrative) | Cone Angle (°) (Estimated) | Relative Reaction Rate (Illustrative) |

| Methoxy (B1213986) (-OCH₃) | 0.00 | ~109 | 100 |

| Ethoxy (-OCH₂CH₃) | -0.07 | ~115 | 85 |

| Isopropoxy (-OCH(CH₃)₂) | -0.47 | ~135 | 20 |

| sec-Butoxy (-OCH(CH₃)CH₂CH₃) | -1.13 | ~145 | <10 |

| tert-Butoxy (-OC(CH₃)₃) | -1.54 | ~150 | <1 |

Note: The values in this table are illustrative estimates to demonstrate the trend of increasing steric bulk. Taft parameters are typically for alkyl groups, but the trend applies to the corresponding alkoxy groups. Cone angles are estimations based on molecular models.

Aromaticity and Tautomerism Studies (if applicable)

The concepts of aromaticity and tautomerism are not applicable to the chemical compound Methane, di-sec-butoxy-.

Aromaticity: Aromaticity is a property of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized electrons (Hückel's rule: 4n+2 π electrons). masterorganicchemistry.com Methane, di-sec-butoxy- is an acyclic, saturated molecule. It lacks a cyclic structure and the conjugated system of p-orbitals necessary for aromaticity. lookchem.compacific.edursc.org

Tautomerism: Tautomers are constitutional isomers of organic compounds that readily interconvert. masterorganicchemistry.com The most common form is keto-enol tautomerism, which requires the presence of a carbonyl group (a ketone or aldehyde) and at least one adjacent hydrogen atom (an α-hydrogen). britannica.comnews-medical.netjove.com Methane, di-sec-butoxy- is an acetal, which contains a central carbon single-bonded to two oxygen atoms; it does not possess a carbonyl group. masterorganicchemistry.compearson.comwikipedia.org Therefore, it cannot exhibit keto-enol tautomerism.

Reactivity and Reaction Mechanisms of Methane, Di Sec Butoxy

Acid-Catalyzed Reactions and Cleavage Mechanisms

The most characteristic reaction of Methane, di-sec-butoxy- is its cleavage under acidic conditions. pressbooks.pub Acetals are stable in neutral or basic media but readily undergo hydrolysis in the presence of an acid catalyst. chemistrysteps.com The mechanism involves the protonation of one of the ether oxygens by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org This protonation converts the sec-butoxy group into a good leaving group (sec-butanol). chemistrysteps.commasterorganicchemistry.com

The subsequent step depends on the structure of the alkyl groups. Since the sec-butoxy group is a secondary alkyl group, the cleavage can proceed via a nucleophilic substitution reaction. pressbooks.pubmasterorganicchemistry.com A halide ion (Br⁻ or I⁻) from the acid then attacks the central methylene (B1212753) carbon in an SN2-like fashion, displacing a molecule of sec-butanol and forming a transient haloether intermediate. This intermediate is also unstable in acid and undergoes further reaction.

Mechanism of Acid-Catalyzed Acetal (B89532) Cleavage:

Protonation: The ether oxygen is protonated by the acid catalyst. chemistrysteps.com

Leaving Group Departure: The protonated sec-butoxy group leaves as sec-butanol, forming a resonance-stabilized oxocarbenium ion. libretexts.org

Nucleophilic Attack: A nucleophile, typically water present in the acidic solution, attacks the electrophilic carbocation. chemistrysteps.comlibretexts.org

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

Repeat: Steps 1-4 are repeated for the second sec-butoxy group, ultimately releasing formaldehyde (B43269) and a second molecule of sec-butanol.

| Condition | Reactants | Products | Mechanism Type |

| Aqueous Acid (e.g., H₃O⁺) | Methane, di-sec-butoxy- + H₂O | Formaldehyde + 2 sec-Butanol | Sₙ1/Sₙ2-like |

| Anhydrous HBr/HI | Methane, di-sec-butoxy- + HBr/HI | Formaldehyde + sec-Butanol + sec-Butyl Bromide/Iodide | Sₙ2 |

This interactive table summarizes the outcomes of acid-catalyzed cleavage under different conditions.

Base-Catalyzed Transformations

In contrast to their lability in acid, acetals like Methane, di-sec-butoxy- are generally stable and unreactive towards bases. pressbooks.pubyoutube.com The alkoxy groups (sec-butoxy) are poor leaving groups, and there is no facile pathway for a base to initiate cleavage or transformation under typical conditions. masterorganicchemistry.com Therefore, Methane, di-sec-butoxy- does not undergo significant base-catalyzed hydrolysis or other transformations. This stability makes acetals useful as protecting groups for aldehydes and ketones in syntheses that require basic reaction conditions. chemistrysteps.com

Radical Reactions and Pathways

Methane, di-sec-butoxy- can participate in radical reactions, particularly involving hydrogen abstraction. The hydrogen atoms on the central methylene carbon (–O–CH₂–O–) are susceptible to attack by highly reactive species like hydroxyl (OH) radicals. rsc.orgrsc.org

A study on the gas-phase reactions of OH radicals with Methane, di-sec-butoxy- (DsBM) determined the bimolecular rate coefficient to be kOH+DsBM = (4.25 ± 0.13) × 10⁻¹¹ cm³ s⁻¹ at 298 K. rsc.orgrsc.org This reaction is a key initial step in the atmospheric oxidation of such compounds. rsc.org The reaction pathway involves the abstraction of a hydrogen atom, most likely from the central methylene group, to form water and an acetal radical.

Initiation: OH• + CH₂(O-sec-Bu)₂ → H₂O + •CH(O-sec-Bu)₂

This initial radical can then undergo further reactions, such as rearrangement or reaction with molecular oxygen, leading to a variety of degradation products. The stability of the resulting radical is enhanced by the adjacent oxygen atoms. utexas.edu

Ligand Exchange Reactions and Complex Formation

The oxygen atoms in Methane, di-sec-butoxy- possess lone pairs of electrons, allowing the molecule to act as a Lewis base and a potential ligand for metal centers. wikipedia.org While specific studies on Methane, di-sec-butoxy- as a ligand are not extensively documented, the general behavior of ethers and acetals suggests it can form complexes with Lewis acids and transition metals. For instance, phosphine (B1218219) ligands, which are also used in catalysis, can be exchanged or used alongside other molecules to stabilize nanoparticles or form catalytic complexes. mit.edursc.org The formation of such complexes can activate the acetal for further reactions or be a key step in a catalytic cycle.

Reactivity in Specific Organic Transformations

Transacetalization is an acid-catalyzed reaction where the alkoxy groups of an acetal are exchanged with another alcohol. For Methane, di-sec-butoxy-, this would involve reacting it with a different alcohol (R'–OH) in the presence of an acid catalyst.

CH₂(O-sec-Bu)₂ + 2 R'–OH ⇌ CH₂(OR')₂ + 2 sec-BuOH

The mechanism is analogous to acid-catalyzed acetal hydrolysis, where the incoming alcohol acts as the nucleophile instead of water. youtube.com The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products (e.g., sec-butanol) from the reaction mixture. This reaction is useful for synthesizing different acetals that may be difficult to prepare directly. nih.gov

The term "ether cleavage" in the context of Methane, di-sec-butoxy- refers to the acid-catalyzed cleavage of the C-O bonds within the acetal linkage, as detailed in Section 4.1. pressbooks.publibretexts.org This reaction breaks the molecule into its constituent aldehyde (formaldehyde) and alcohol (sec-butanol). chemistrysteps.com

The formation of Methane, di-sec-butoxy- is the reverse of this cleavage reaction. It is typically synthesized by the acid-catalyzed reaction of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) with two equivalents of sec-butanol. orgosolver.com

H₂C=O + 2 sec-BuOH ⇌ CH₂(O-sec-Bu)₂ + H₂O

This reaction is also an equilibrium, and to drive it towards the formation of the acetal, water is typically removed from the reaction mixture as it is formed, for example, by azeotropic distillation. youtube.com

Kinetic and Thermodynamic Aspects of Reactivity of Methane, di-sec-butoxy-

The reactivity of Methane, di-sec-butoxy- (also known as di-sec-butoxymethane or DSBM) is fundamentally governed by kinetic and thermodynamic principles. These aspects determine the rate at which it undergoes chemical transformation and the energetic feasibility of such reactions. Research into this compound has largely focused on its atmospheric chemistry, particularly its gas-phase reactions with hydroxyl (OH) radicals, which are a primary degradation pathway for volatile organic compounds (VOCs) in the troposphere.

Kinetic Profile: Reaction with Hydroxyl Radicals

The kinetics of the gas-phase reaction between di-sec-butoxymethane and OH radicals have been investigated over a range of temperatures and pressures relevant to atmospheric conditions. Studies show that the reaction rate is independent of total pressure between 50 and 400 Torr. chemeo.com

The bimolecular rate coefficient (k) for the reaction of OH radicals with di-sec-butoxymethane (DsBM) shows a weak and complex dependence on temperature. The Arrhenius plot of the experimental data exhibits a distinct concave upward curvature, indicating that a simple Arrhenius equation is insufficient to describe the kinetics over a broad temperature range. This behavior is characteristic of reactions that proceed through a complex mechanism, likely involving the formation of a pre-reaction complex.

A more comprehensive description of the temperature dependence is provided by a modified Arrhenius-type expression. For the reaction over the temperature range of 250–710 K, the rate coefficient can be described by the following equation:

kOH+DsBM(T) = (1.4 ± 0.7) x 10-13 · (T/298 K)3.6±0.4 · exp[(1650 ± 141) K/T] cm³s⁻¹

At a standard atmospheric temperature of 298 K, the experimentally determined bimolecular rate coefficient is (4.25 ± 0.13) x 10⁻¹¹ cm³ s⁻¹. chemeo.com Another source reports a consistent value of (4.3 ± 0.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The negative activation energy suggested by the exponential term in the extended Arrhenius equation is a hallmark of a reaction mechanism with a submerged barrier, where the transition state is energetically lower than the separated reactants.

| Parameter | Value | Temperature Range (K) | Source |

|---|---|---|---|

| Rate Coefficient (k) at 298 K | (4.25 ± 0.13) x 10⁻¹¹ cm³ s⁻¹ | 298 | chemeo.com |

| Temperature-Dependent Rate Expression, k(T) | (1.4 ± 0.7) x 10⁻¹³ · (T/298)³·⁶ · exp(1650/T) cm³s⁻¹ | 250 - 710 |

Thermodynamic Profile

The thermodynamic properties of a compound, such as its standard enthalpy of formation (ΔfH°), provide insight into its intrinsic stability and the energy changes associated with its reactions. For di-sec-butoxymethane, thermodynamic parameters have been estimated using computational methods, such as the Joback method. These calculated values offer a basis for understanding the compound's energetic landscape.

The standard enthalpy of formation for gaseous di-sec-butoxymethane (ΔfH°gas) is calculated to be -504.09 kJ/mol. chemeo.com This negative value indicates that the formation of the compound from its constituent elements in their standard states is an exothermic process. The standard Gibbs free energy of formation (ΔfG°), which accounts for both enthalpy and entropy, is calculated as -189.98 kJ/mol, suggesting that the formation of the compound is thermodynamically favorable under standard conditions. chemeo.com

Another relevant thermodynamic parameter is the enthalpy of vaporization (ΔvapH°), which is the energy required to transform the substance from a liquid to a gas. For di-sec-butoxymethane, this value is calculated to be 39.67 kJ/mol. chemeo.com This property is particularly relevant for understanding the partitioning of the compound between liquid and gas phases and is essential for evaluating the energetics of gas-phase reactions.

| Thermodynamic Property | Value | Phase | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -504.09 kJ/mol | Gas | chemeo.com (Joback Method) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -189.98 kJ/mol | Gas | chemeo.com (Joback Method) |

| Enthalpy of Vaporization (ΔvapH°) | 39.67 kJ/mol | Liquid to Gas | chemeo.com (Joback Method) |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Specialized Reagent in Organic Synthesis

As a formal acetal (B89532), Methane, di-sec-butoxy- possesses latent functionalities that can be exploited in organic synthesis. Its use as a specialized reagent, however, is not as widely documented as other more common acetals or protecting groups.

Acetals are widely used as protecting groups for diols, and by extension, formaldehyde (B43269) acetals (formals) can be used to protect a single hydroxyl group. The formation of a sec-butoxymethyl ether by transacetalization with an alcohol would be the basis for this application. Alkoxymethyl groups, like the methoxymethyl (MOM) group, are standard protecting groups for alcohols, valued for their stability in basic and reductive conditions. tcichemicals.com They are typically installed under acidic conditions and removed via acid-catalyzed hydrolysis. tcichemicals.com

The sec-butoxy groups in Methane, di-sec-butoxy- are sterically bulkier than the methoxy (B1213986) groups in dimethoxymethane (B151124) (a common MOM-group source). This steric hindrance, a known characteristic of sec-butyl groups, could potentially offer different selectivity in the protection of complex molecules with multiple hydroxyl groups. wikipedia.orgmasterorganicchemistry.com However, specific studies detailing the use of Methane, di-sec-butoxy- as a selective protecting group are not prominent in the literature.

The central CH2 group flanked by two oxygen atoms makes Methane, di-sec-butoxy- a potential one-carbon (C1) building block in synthesis. After activation, for example, by conversion to a more reactive species, it could be used to introduce a methylene (B1212753) bridge or a hydroxymethyl group into a target molecule.

While related organosulfur compounds like di-sec-butyl sulfide (B99878) are noted as building blocks for more complex molecules, the direct application of Methane, di-sec-butoxy- in this manner for synthesizing complex natural products or pharmaceuticals is not well-documented. ontosight.ai The synthesis of complex multivalent structures often relies on small, multifunctional building blocks to create larger scaffolds. nih.gov While Methane, di-sec-butoxy- fits the description of a small, bifunctional molecule, its specific use in creating such complex architectures has not been extensively reported.

Integration in Advanced Materials Science Research

The application of specific organic molecules in materials science often depends on their ability to act as precursors for polymers or nanomaterials, or as specialized solvents.

There is limited direct evidence in the scientific literature for the use of Methane, di-sec-butoxy- as a monomer or precursor in polymer chemistry. Generally, acetals are not common monomers for high molecular weight polymers, although they can be incorporated into polymer structures. Some related compounds, such as N,N'-di-sec-butyl-p-phenylenediamine, are used in polymer chemistry. googleapis.com The potential for Methane, di-sec-butoxy- to be involved in polymerization would likely require its conversion to a more reactive monomer.

The synthesis of nanomaterials often relies on single-source precursors that decompose under controlled conditions to yield the desired material. researchgate.net These precursors must have appropriate volatility and decomposition pathways. For instance, aluminum tri-sec-butoxide has been used as a precursor for creating alumina (B75360) overcoats on nanoparticles due to its high solubility and reactivity. epfl.ch

While Methane, di-sec-butoxy- contains sec-butoxy ligands, its suitability as a precursor for metal oxide or other nanomaterials has not been a significant area of research. Its decomposition would yield carbon-containing byproducts, which may or may not be desirable depending on the target nanomaterial. Scientists are continuously exploring the potential of various compounds, including those with unique chemical properties like Methane, di-sec-butoxy-, in fields like materials science and nanotechnology. solubilityofthings.com

The most documented application for Methane, di-sec-butoxy- is as a solvent. ontosight.ai Like other ethers, it is relatively inert, hydrophobic, and capable of dissolving a wide range of organic compounds. ontosight.ai Its low water solubility and solubility in organic solvents make it useful in processes requiring a hydrophobic environment. ontosight.aisolubilityofthings.com

In specialty chemical processes, the choice of solvent can be critical. The unique structure of Methane, di-sec-butoxy- results in significant steric hindrance, which can influence reaction pathways. solubilityofthings.com Glycol ethers, which share structural similarities, are well-known organic solvents with multiple applications. mdpi.com Methane, di-sec-butoxy- could be considered as an alternative to more toxic solvents as industries move toward more sustainable practices. solubilityofthings.com

Interdisciplinary Research with Methane, di-sec-butoxy-

The unique chemical properties of Methane, di-sec-butoxy-, also known as di(sec-butoxy)methane, position it as a compound of interest in several fields of interdisciplinary research. ontosight.aisolubilityofthings.com Its structure, featuring a central methylene group bonded to two sec-butoxy groups, imparts characteristics that are being explored at the intersection of chemistry, materials science, environmental science, and nanotechnology. solubilityofthings.com

Interdisciplinary investigations are continuously exploring the potential of Methane, di-sec-butoxy- due to its specific chemical properties. solubilityofthings.com As a versatile solvent, its utility in organic synthesis is a foundational aspect of its application. solubilityofthings.com However, its potential extends into the formulation of complex materials and its interactions within environmental systems.

Research Focus Areas:

Materials Science and Nanotechnology: Scientists are investigating the potential of Methane, di-sec-butoxy- in the development of new materials. solubilityofthings.com Its properties suggest possible applications in the formulation of specialized paints, coatings, and adhesives. solubilityofthings.com The molecular structure can influence the properties of these formulations. Furthermore, its unique chemical characteristics make it a candidate for exploration in nanotechnology research. solubilityofthings.com

Environmental Chemistry: The role and fate of ether compounds in the environment are a significant area of interdisciplinary study. Research into the atmospheric oxidation of analogous compounds, such as di-n-butoxy methane, provides a model for how Methane, di-sec-butoxy- might degrade in the troposphere through reactions initiated by hydroxyl (OH) radicals. epa.gov Such research is crucial for developing environmentally sustainable chemical practices, and compounds like Methane, di-sec-butoxy- are considered as potential eco-friendly alternatives to more toxic solvents. solubilityofthings.com The behavior of the resulting sec-butoxy radicals is also a subject of study to understand decomposition pathways. cdnsciencepub.com

The physical and chemical properties of Methane, di-sec-butoxy- are fundamental to its application in these research areas.

Table 1: Physicochemical Properties of Methane, di-sec-butoxy-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| IUPAC Name | 2-(butan-2-yloxymethoxy)butane |

| Boiling Point | Low (characteristic of ethers) ontosight.ai |

| Water Solubility | Generally considered insoluble solubilityofthings.com |

| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane (B92381) and diethyl ether solubilityofthings.com |

| CAS Number | 2568-92-5 |

Data sourced from PubChem (2021) and other chemical databases. ontosight.aisolubilityofthings.comnih.gov

The following table summarizes the key areas of interdisciplinary research where Methane, di-sec-butoxy- is of interest.

Table 2: Summary of Interdisciplinary Research Areas

| Research Field | Focus of Study | Potential Role of Methane, di-sec-butoxy- |

|---|---|---|

| Materials Science | Formulation of polymers and composites | Component in paints, coatings, and adhesives solubilityofthings.com |

| Nanotechnology | Development of nanoscale materials and systems | Subject of study for its unique chemical properties at the nanoscale solubilityofthings.com |

| Environmental Chemistry | Atmospheric degradation and sustainability | Potential as an environmentally friendly solvent alternative; study of its atmospheric oxidation pathways solubilityofthings.comepa.gov |

| Organic Synthesis | Development of new chemical reactions and processes | Utilized as a versatile solvent and an intermediate for synthesizing other chemicals ontosight.aisolubilityofthings.com |

Environmental Considerations and Sustainable Chemical Alternatives

Environmental Fate and Degradation Pathways

The environmental impact of a chemical is largely determined by its persistence, how it breaks down, and its mobility in different environmental compartments. For di-sec-butyl formal, these factors are understood through its degradation mechanisms and atmospheric behavior.

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a critical process for the removal of chemicals from soil and water. Acetal (B89532) compounds are generally considered to be biodegradable. mdpi.com Studies on analogous compounds, such as other alkyl ethers and phthalates, have shown that microorganisms can metabolize them, although the rate can be slow and dependent on environmental conditions like pH and temperature. epa.govnih.govresearchgate.net

For instance, studies on di-n-butyl phthalate (B1215562) (DBP), a structurally different but also ester-based compound, show that various bacterial strains can utilize it as a carbon source, breaking it down into less harmful substances. nih.govresearchgate.netnih.gov While specific biodegradation data for di-sec-butyl formal is limited, the general biodegradability of formals and ethers suggests it is not expected to persist long-term in soil or aquatic environments. epa.govmdpi.com However, the rate of degradation can be influenced by factors such as the presence of adapted microbial populations and the concentration of the chemical. nih.gov

Atmospheric Chemistry and Lifetime

The atmospheric lifetime of a VOC is a crucial factor in determining its potential to contribute to air pollution issues like smog formation or long-range transport. This lifetime is primarily determined by its reaction rate with OH radicals. Based on calculations for similar ethers like sec-butyl ether, the atmospheric half-life of di-sec-butyl formal is estimated to be relatively short, on the order of hours to a few days. epa.gov

For example, the calculated atmospheric half-life for sec-butyl ether from hydroxyl radical attack is approximately 4 hours. epa.gov This rapid degradation prevents significant accumulation in the atmosphere and reduces its potential for long-range transport. The primary atmospheric fate is oxidation, leading to the formation of more water-soluble compounds that can be removed from the atmosphere through precipitation.

Methane, di-sec-butoxy- as a Green Solvent Alternative

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. nih.govd-nb.info Acetals, including di-sec-butyl formal, are considered promising sustainable alternatives to many toxic organic solvents due to their favorable properties. mdpi.com

Evaluation of Process Efficiencies and Sustainability Metrics

The "greenness" of a solvent is evaluated using various metrics, including Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME), which measure the amount of waste generated relative to the desired product. mdpi.com While specific PMI and RME data for processes using di-sec-butyl formal are not widely published, the properties of the acetal class suggest potential advantages. mdpi.com

Table 1: Sustainability Metrics for Green Solvents This table provides an interactive look at key sustainability metrics. Click on a metric to learn more about its significance in evaluating the environmental performance of solvents.

| Metric | Description | Relevance to Di-sec-butyl formal (as an Acetal) |

| Process Mass Intensity (PMI) | The total mass of materials (raw materials, solvents, reagents) used to produce a specified mass of product. A lower PMI is better. mdpi.com | Use in processes with efficient work-up and catalyst use could lead to favorable PMI values. mdpi.com |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. A higher RME is better. mdpi.com | Can be comparable to conventional solvents, depending on the specific reaction. mdpi.com |

| Toxicity | The inherent hazard of the substance to humans and ecosystems. | Acetals are generally considered to have low toxicity compared to many traditional solvents. mdpi.comacs.org |

| Biodegradability | The ability of the substance to be broken down by microorganisms. | Generally considered biodegradable, reducing environmental persistence. mdpi.com |

| Source | Whether the solvent is derived from fossil fuels or renewable resources. | Can potentially be synthesized from bio-based alcohols, enhancing its green profile. epfl.chacs.org |

Comparative Analysis with Conventional Solvents in Chemical Processes

Di-sec-butyl formal and other acetals are positioned as potential replacements for more hazardous conventional solvents. mdpi.com A comparative analysis highlights the key differences in their environmental, health, and safety profiles.

Table 2: Comparative Analysis of Di-sec-butyl formal vs. Conventional Solvents This interactive table compares the properties of Di-sec-butyl formal with those of common conventional solvents. Select different solvents from the dropdown menu to see a direct comparison.

| Property | Di-sec-butyl formal (Acetal) | Toluene (Aromatic) | Dichloromethane (Chlorinated) |

| Source | Potentially bio-based | Fossil-based | Fossil-based |

| Toxicity Profile | Generally low toxicity mdpi.com | Reproductive toxicity, neurotoxicity whiterose.ac.uk | Suspected carcinogen, neurotoxicity |

| Environmental Fate | Readily biodegradable, short atmospheric lifetime epa.govmdpi.com | Volatile, contributes to smog, persistent in some conditions | Ozone-depleting potential, persistent in groundwater |

| Safety Hazards | Flammable | Highly flammable | Non-flammable but produces toxic fumes in fire |

Waste Minimization and Byproduct Management in its Synthesis and Use

The industrial application of any chemical compound necessitates a thorough evaluation of its lifecycle, including the waste generated during its synthesis and use. For Methane, di-sec-butoxy-, a dialkoxymethane acetal, strategies for waste minimization are centered on optimizing reaction efficiency, recovering and recycling materials, and managing the inevitable byproducts of its production and application.

Synthesis of Methane, di-sec-butoxy-

Key strategies for waste minimization and byproduct management during this synthesis include:

Catalyst Selection and Recovery: The reaction is typically catalyzed by a strong acid. The use of heterogeneous solid acid catalysts is a key strategy for waste reduction. Unlike homogeneous catalysts (e.g., sulfuric acid), which can be difficult to separate from the reaction mixture and lead to corrosive waste streams, solid catalysts can be easily removed by filtration, regenerated, and reused across multiple production cycles. This minimizes catalyst waste and simplifies product purification.

Equilibrium Shift and Water Removal: As water is the main byproduct, its continuous removal from the reaction vessel shifts the chemical equilibrium towards the product side, maximizing the conversion of starting materials and reducing the amount of unreacted sec-butanol and formaldehyde (B43269) in the final product mixture. Techniques like azeotropic distillation using a Dean-Stark apparatus are effective for this purpose.

Byproduct Formation and Control: Besides water, potential byproducts can form through side reactions. For instance, the self-condensation of sec-butanol under acidic conditions can lead to the formation of di-sec-butyl ether as a minor impurity. google.com Optimizing reaction conditions such as temperature, pressure, and reactant ratios is crucial to enhance selectivity for the desired Methane, di-sec-butoxy- and minimize the formation of such byproducts. researchgate.net

Recovery of Unreacted Materials: After the reaction is complete, the crude product mixture will contain the acetal, any remaining catalyst, water, and unreacted starting materials. Distillation is commonly employed to separate the higher-boiling acetal product from the more volatile unreacted sec-butanol and formaldehyde, which can then be recycled back into the synthesis process.

Table 1: Comparison of Hypothetical Synthesis Strategies for Methane, di-sec-butoxy- This table is illustrative and based on general principles of acetal synthesis.

| Parameter | Process A: Homogeneous Catalyst (e.g., H₂SO₄) | Process B: Heterogeneous Catalyst (e.g., Acidic Resin) | Process C: Process B with In-Situ Water Removal |

|---|---|---|---|

| Product Yield | Moderate (~75-85%) | Moderate to High (~80-90%) | High (>95%) |

| Catalyst Recyclability | No (Requires neutralization, creating salt waste) | Yes (Recovered by filtration and reused) | Yes (Recovered by filtration and reused) |

| Primary Waste Stream | Acidic aqueous solution with sulfate (B86663) salts | Minimal catalyst loss, unreacted materials | Concentrated water byproduct, minimal catalyst loss |

| Downstream Processing | Neutralization, multiple washing steps | Filtration, distillation | Filtration, distillation |

Use of Methane, di-sec-butoxy-

Methane, di-sec-butoxy- is primarily used as a solvent and a chemical intermediate. ontosight.ai Waste management strategies in its use phase are critical to prevent environmental release.

Solvent Recovery and Recycling: When used as a solvent, the primary waste stream consists of the spent solvent, which may be contaminated with dissolved materials. dtic.mil To minimize waste, on-site solvent recovery systems are often employed. solventwasher.com The most common method is distillation, which separates the volatile solvent from non-volatile contaminants. The recovered solvent can then be reused in the process, reducing the need for virgin solvent and minimizing disposal costs. netregs.org.uk The efficiency of recovery depends on factors such as the boiling point of the solvent and the nature of the contaminants. solventwasher.com

Waste Stream Segregation: To facilitate effective recycling, it is crucial to keep different solvent waste streams separate. netregs.org.uk Mixing Methane, di-sec-butoxy- waste with other solvents or water can make separation and purification more complex and energy-intensive. dtic.mil Proper labeling and handling procedures are essential to prevent cross-contamination. netregs.org.uk

Management of Distillation Residues: The non-volatile residue, or "still bottoms," remaining after distillation is a concentrated waste stream that must be managed responsibly. dtic.mil Depending on its composition and hazardous characteristics, this residue may be incinerated (sometimes with energy recovery) or sent to a specialized hazardous waste facility for treatment and disposal. epa.gov

Chemical Intermediate Utilization: When used as a chemical intermediate, waste minimization focuses on maximizing the atom economy of the subsequent reaction. The goal is to incorporate the highest possible percentage of the Methane, di-sec-butoxy- molecule into the desired final product, reducing the generation of unwanted byproducts.

Table 2: Waste Management in the Use of Methane, di-sec-butoxy- as a Solvent This table outlines general strategies for solvent waste management.

| Waste Stream Component | Source | Minimization / Management Strategy | Potential for Recovery/Recycling |

|---|---|---|---|

| Spent Methane, di-sec-butoxy- | Cleaning processes, reaction medium | Distillation, vapor recovery | High (Can be purified to >99% and reused) |

| Dissolved Contaminants | Materials being cleaned or processed | Pre-cleaning of parts to reduce solvent loading | Low (Generally forms part of the final waste residue) |

| Water | Process ingress, atmospheric moisture | Keep solvent containers sealed; use drying agents if necessary | Separated during distillation; may require treatment before discharge |

| Distillation Residue (Still Bottoms) | Solvent recovery unit | Optimize distillation to minimize solvent loss in residue | Very Low (Requires disposal via incineration or as hazardous waste) |

By implementing these strategies, the environmental footprint associated with the synthesis and use of Methane, di-sec-butoxy- can be significantly reduced, aligning with the principles of green chemistry and sustainable industrial practice.

Analytical Methodologies for Quantitative and Qualitative Assessment

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating "Methane, di-sec-butoxy-" from complex mixtures and for assessing its purity. Gas chromatography is particularly well-suited for this volatile compound.

Gas chromatography (GC) is a primary technique for the analysis of "Methane, di-sec-butoxy-". Its volatility and thermal stability make it an ideal candidate for GC-based separation and quantification.

Instrumentation and Method Parameters:

A typical GC system for the analysis of "Methane, di-sec-butoxy-" would consist of a gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID). The use of a mass spectrometer is particularly advantageous as it provides structural information, aiding in unequivocal identification.

An example of a GC-MS method can be inferred from the analysis of organic compounds in water concentrates by the U.S. Environmental Protection Agency (EPA), where "di-sec-butoxymethane" was identified. epa.gov While specific parameters for this exact compound are not detailed, a general approach for analyzing similar volatile organic compounds can be outlined.

Table 7.1: Hypothetical GC-MS Parameters for the Analysis of Methane, di-sec-butoxy-

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

In a study on vapor-liquid equilibrium, gas-liquid chromatography was used to analyze a quinary system that included "(±)-Di-sec-butoxymethane". researchgate.net This further confirms the applicability of GC in the analysis of this compound.

High-performance liquid chromatography (HPLC) is generally less suitable for highly volatile and non-polar compounds like "Methane, di-sec-butoxy-" compared to GC. The primary challenge is the compound's lack of a strong chromophore, which makes detection by common UV-Vis detectors difficult. veeprho.comnu.edu.om

However, if HPLC analysis is necessary, a refractive index detector (RID) could be employed, as it is a universal detector that responds to changes in the refractive index of the eluent. lcms.czbiocompare.comchromatographyonline.comscioninstruments.comresearchgate.net Another possibility is the use of an evaporative light scattering detector (ELSD).

Hypothetical HPLC-RID Method:

For a hypothetical separation, a normal-phase column with a non-polar mobile phase could be used.

Table 7.2: Hypothetical HPLC-RID Parameters for the Analysis of Methane, di-sec-butoxy-

| Parameter | Value |

| Column | Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of hexane (B92381) and isopropanol (B130326) (e.g., 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters, as no specific HPLC methods for "Methane, di-sec-butoxy-" have been found in the reviewed literature. The choice of a normal-phase system is based on the non-polar nature of the analyte.

Advanced Spectroscopic Quantitation Methods

Spectroscopic methods offer an alternative and often complementary approach to chromatographic techniques for the quantitative analysis of "Methane, di-sec-butoxy-".

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the purity and concentration of substances without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. ox.ac.uk

For "Methane, di-sec-butoxy-", ¹H NMR would be the most straightforward approach. The spectrum would be expected to show characteristic signals for the methoxy (B1213986) and sec-butoxy groups. By integrating the area of a specific, well-resolved proton signal of "Methane, di-sec-butoxy-" and comparing it to the integral of a known amount of an internal standard, its absolute quantity can be determined.

Table 7.3: Predicted ¹H NMR Chemical Shifts for Methane, di-sec-butoxy-

| Protons | Predicted Chemical Shift (ppm) |

| O-CH₂-O | ~4.5 - 5.0 |

| O-CH(CH₃)CH₂CH₃ | ~3.5 - 4.0 |

| O-CH(CH₃)CH₂CH₃ | ~1.5 - 1.7 |

| O-CH(CH₃)CH₂CH₃ | ~1.1 - 1.3 |

| O-CH(CH₃)CH₂CH₃ | ~0.8 - 1.0 |

This table is based on typical chemical shifts for similar functional groups. netlify.app Specific experimental data for "Methane, di-sec-butoxy-" is not available in the provided search results.

The kinetics of acetal (B89532) formation have been successfully studied using ¹H NMR spectroscopy, demonstrating the utility of this technique for quantitative analysis of related compounds. nih.govresearchgate.net

Direct UV-Vis spectrophotometry is not a suitable method for the quantitative analysis of "Methane, di-sec-butoxy-" due to the absence of a chromophore in its structure. veeprho.comnu.edu.omeurekaselect.com However, indirect methods could potentially be developed. For instance, a derivatization reaction that introduces a chromophoric group onto the molecule could be employed, followed by spectrophotometric measurement. Alternatively, if the compound is part of a reaction mixture, the consumption of a chromophoric reactant or the formation of a chromophoric product could be monitored.

Trace Analysis and Impurity Profiling

The detection and quantification of trace-level impurities in "Methane, di-sec-butoxy-" are critical for quality control. Impurity profiling helps in understanding the synthesis process and the stability of the compound.

GC-MS is the most effective technique for trace analysis and impurity profiling of volatile compounds like "Methane, di-sec-butoxy-". medistri.swiss The high sensitivity and selectivity of the mass spectrometer allow for the detection of impurities at very low concentrations. By analyzing the mass spectra of the impurity peaks, it is often possible to identify their structures. researchgate.netresearchgate.net

Common impurities in acetals could include the starting aldehyde or ketone, the corresponding alcohol, and by-products from side reactions. For "Methane, di-sec-butoxy-", potential impurities could be formaldehyde (B43269), sec-butanol, and oligomeric species.

A comprehensive impurity profile can be generated by using a high-resolution GC-MS system, which provides accurate mass measurements, facilitating the elemental composition determination of unknown impurities. chromatographyonline.com

Future Research Directions and Unexplored Potential

Emerging Synthetic Strategies for Methane, di-sec-butoxy- Analogs

The synthesis of acetals, including Methane, di-sec-butoxy-, has traditionally relied on the acid-catalyzed reaction of an aldehyde with an alcohol. nih.govwikipedia.org However, recent advancements in synthetic methodology offer promising new routes to this class of compounds and their analogs, with improved efficiency, selectivity, and environmental compatibility.

Future synthetic strategies are likely to move beyond conventional acid catalysis, which can be corrosive and incompatible with sensitive functional groups. nih.gov Research is increasingly focused on the development of novel catalytic systems. This includes the use of various Lewis acids, metal complexes, and heterogeneous catalysts that offer milder reaction conditions and easier separation of the catalyst from the reaction mixture. nih.gov For instance, the application of photo-organocatalysis, utilizing photocatalysts and a light source, presents a green and efficient method for acetalization that could be adapted for the synthesis of Methane, di-sec-butoxy- analogs. rsc.org

Furthermore, the development of asymmetric synthetic methods for chiral acetals is a rapidly growing area of research. sciencedaily.com Given that Methane, di-sec-butoxy- possesses chiral centers, the development of enantioselective synthetic routes would be a significant advancement, opening the door to its use in applications where stereochemistry is crucial, such as in the pharmaceutical and agrochemical industries.

Another emerging trend is the use of greener solvents and reaction conditions. The use of low-impact ethereal solvents, for example, has been shown to be effective in acetal (B89532) synthesis. mdpi.com Additionally, solvent-free reaction conditions are being explored to minimize waste and environmental impact. tue.nl The synthesis of acetals from renewable feedstocks, such as biomass-derived aldehydes and alcohols, is also a key area of future research, aligning with the principles of green chemistry. rsc.org

Table 1: Comparison of Synthetic Strategies for Acetal Formation

| Strategy | Catalyst Examples | Advantages | Potential for Methane, di-sec-butoxy- Analogs |

| Conventional Acid Catalysis | HCl, H₂SO₄, p-toluenesulfonic acid | Well-established, readily available catalysts | Baseline method, but with limitations for complex analogs |

| Heterogeneous Catalysis | Zeolites, clays (B1170129), polymelamine-formaldehyde polymers | Recyclable catalysts, simplified workup | Greener synthesis, potential for continuous flow processes |

| Lewis Acid Catalysis | InCl₃, Sc(OTf)₃, Bi(OTf)₃ | Mild reaction conditions, high chemoselectivity | Synthesis of analogs with acid-sensitive functional groups |

| Photo-organocatalysis | Thioxanthenone | Green, mild conditions, high efficiency | Environmentally benign synthesis of a wide range of analogs |

| Asymmetric Catalysis | Chiral phosphoric acids, bis(imidazoline) catalysts | Enantioselective synthesis of chiral acetals | Access to stereoisomerically pure analogs for specialized applications |

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, offering insights that can guide experimental research. For Methane, di-sec-butoxy- and its potential analogs, advanced computational modeling can play a pivotal role in accelerating their development and application.

Density Functional Theory (DFT) is a particularly valuable method for calculating the electronic structure and energies of molecules, which can be used to predict a wide range of properties, including reactivity. acs.org For example, DFT calculations can be used to model the transition states of reactions involved in the synthesis or degradation of Methane, di-sec-butoxy-, providing insights into reaction mechanisms and helping to identify optimal reaction conditions. acs.org

Conformational analysis is another critical aspect of computational modeling, especially for flexible molecules like Methane, di-sec-butoxy-. Identifying the most stable conformations of the molecule is essential for accurately predicting its properties and interactions with other molecules. acs.org This is particularly important for understanding its potential biological activity or its performance as a solvent or fuel additive.

Future research in this area will likely involve the development of more accurate and efficient computational methods, as well as the application of machine learning and artificial intelligence to analyze large datasets of computational results. This could lead to the development of predictive models that can rapidly screen large numbers of potential Methane, di-sec-butoxy- analogs for desired properties, significantly accelerating the discovery of new materials and applications.

Novel Applications in Emerging Technologies and Interdisciplinary Fields

While the current applications of Methane, di-sec-butoxy- are not well-documented, its chemical nature as a formal acetal suggests a range of potential uses in various emerging technologies and interdisciplinary fields.

One of the most promising areas of application for acetals is as fuel additives. Their high oxygen content can lead to more complete combustion, reducing harmful emissions. researchgate.net Research into the use of Methane, di-sec-butoxy- and its analogs as "green" fuel additives could be a fruitful area of investigation.

In the field of materials science, acetals are being explored as building blocks for the synthesis of novel polymers. For example, acetal-containing polyols can be used to create recyclable polyurethanes. tue.nl The incorporation of Methane, di-sec-butoxy- into polymer backbones could impart unique properties, such as altered solubility, thermal stability, or biodegradability.

Acetals also play a crucial role in organic synthesis as protecting groups for aldehydes and ketones. acs.org The specific properties of Methane, di-sec-butoxy- could make it a useful protecting group in certain synthetic contexts. Furthermore, acetals can act as non-aqueous formaldehyde (B43269) equivalents, offering a safer alternative to the use of formaldehyde in various chemical reactions. rsc.org

The potential for Methane, di-sec-butoxy- and its analogs in the pharmaceutical and life sciences is also an area ripe for exploration. The development of enantioselective synthetic routes could lead to the investigation of their biological activity, potentially uncovering new therapeutic agents. sciencedaily.com

Challenges and Opportunities in Sustainable Production and Utilization

The transition towards a more sustainable chemical industry presents both challenges and opportunities for the production and utilization of Methane, di-sec-butoxy-.

A significant challenge is the development of cost-effective and environmentally friendly production methods. openpr.com While traditional methods may rely on petrochemical feedstocks, future research will need to focus on the use of renewable resources. The synthesis of acetals from carbon dioxide and hydrogen, for example, represents a highly attractive route for sustainable production. researchgate.net The development of efficient and robust catalysts for this process is a key research challenge.

The scalability of sustainable production methods is another important consideration. leadingedgeonly.com Processes that are successful on a laboratory scale must be able to be scaled up to industrial production levels to be economically viable. This will require close collaboration between chemists and chemical engineers.